2-(5-Chlorothiophen-2-yl)-3-methylbutanoic acid
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Overview
Description
2-(5-Chlorothiophen-2-yl)-3-methylbutanoic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The presence of a chlorine atom and a methyl group on the thiophene ring makes this compound unique and interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chlorothiophen-2-yl)-3-methylbutanoic acid can be achieved through several methods. One common approach involves the condensation of 5-chloro-2-acetylthiophene with appropriate reagents under controlled conditions. For instance, the reaction of 5-chloro-2-acetylthiophene with acetone in the presence of potassium dihydrogen phosphate and sodium chlorite at low temperatures (0-10°C) followed by oxidation at 20-30°C yields the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(5-Chlorothiophen-2-yl)-3-methylbutanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the thiophene ring.
Substitution: The chlorine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
2-(5-Chlorothiophen-2-yl)-3-methylbutanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Mechanism of Action
The mechanism of action of 2-(5-Chlorothiophen-2-yl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-thienylboronic acid: Another thiophene derivative with a boronic acid functional group.
2-(5-Chlorothiophen-2-yl)-2-methylpropanoic acid: A similar compound with a different alkyl chain.
Uniqueness
2-(5-Chlorothiophen-2-yl)-3-methylbutanoic acid is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its combination of a chlorine atom and a methyl group makes it a versatile intermediate for various synthetic applications.
Biological Activity
2-(5-Chlorothiophen-2-yl)-3-methylbutanoic acid is a compound of significant interest due to its unique structural features, which include a chlorinated thiophene ring and a branched butanoic acid moiety. This compound has been explored for its potential biological activities, particularly in medicinal chemistry and materials science.
- Molecular Formula : C11H15ClO2S
- Molecular Weight : 290.77 g/mol
- Structure : The compound's structure includes a thiophene ring substituted with chlorine, contributing to its electronic properties and reactivity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, which can be categorized as follows:
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Antioxidant Activity
- The compound has shown potential in reducing oxidative stress in cellular models, which is critical for preventing cellular damage associated with various diseases.
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Anti-inflammatory Effects
- Studies suggest that this compound may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
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Neuroprotective Properties
- Preliminary research indicates that it may protect neuronal cells from damage induced by oxidative stress, suggesting applications in neurodegenerative diseases.
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Antimicrobial Activity
- Some studies have reported antimicrobial effects, indicating potential for use in developing new antibiotics or antiseptics.
The mechanisms underlying the biological activities of this compound are still being elucidated. Key areas of research include:
- Cell Signaling Pathways : Investigations into how this compound interacts with various cell signaling pathways that regulate inflammation and apoptosis.
- Enzyme Inhibition : Studies focusing on its ability to inhibit specific enzymes involved in oxidative stress and inflammation.
Data Table: Comparative Biological Activities
Case Studies
-
Neuroprotective Effects :
A study demonstrated that this compound significantly reduced cell death in SH-SY5Y neuronal cells exposed to hydrogen peroxide (H₂O₂). The compound was effective when administered prior to or during exposure but not after, indicating its protective role against oxidative damage. -
Anti-inflammatory Mechanism :
In vitro studies showed that treatment with this compound led to a marked decrease in the levels of pro-inflammatory cytokines in activated macrophages, suggesting its potential as an anti-inflammatory agent.
Properties
Molecular Formula |
C9H11ClO2S |
---|---|
Molecular Weight |
218.70 g/mol |
IUPAC Name |
2-(5-chlorothiophen-2-yl)-3-methylbutanoic acid |
InChI |
InChI=1S/C9H11ClO2S/c1-5(2)8(9(11)12)6-3-4-7(10)13-6/h3-5,8H,1-2H3,(H,11,12) |
InChI Key |
ATNPWVDLVGIDON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC=C(S1)Cl)C(=O)O |
Origin of Product |
United States |
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